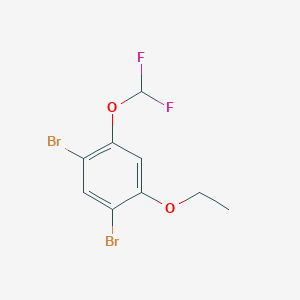
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring substituted with trifluoromethyl groups, and a propylcarbamate moiety. The presence of trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with trifluoromethyl groups can be synthesized through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Propylcarbamate Group: The propylcarbamate group is introduced through a reaction between the pyridine derivative and tert-butyl carbamate under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
Uniqueness
Tert-butyl 3-(4,6-bistrifluoromethylpyridin-2-yl)propylcarbamate is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity compared to similar compounds. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H18F6N2O2 |
|---|---|
Poids moléculaire |
372.31 g/mol |
Nom IUPAC |
tert-butyl N-[3-[4,6-bis(trifluoromethyl)pyridin-2-yl]propyl]carbamate |
InChI |
InChI=1S/C15H18F6N2O2/c1-13(2,3)25-12(24)22-6-4-5-10-7-9(14(16,17)18)8-11(23-10)15(19,20)21/h7-8H,4-6H2,1-3H3,(H,22,24) |
Clé InChI |
ROQKPUULZARTDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



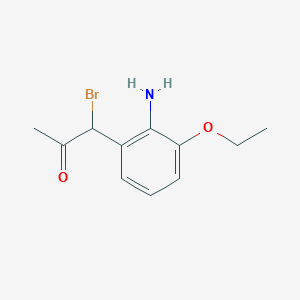

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
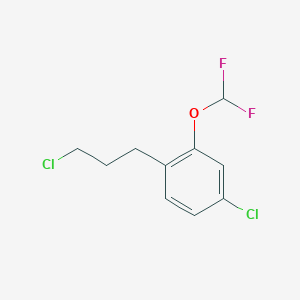

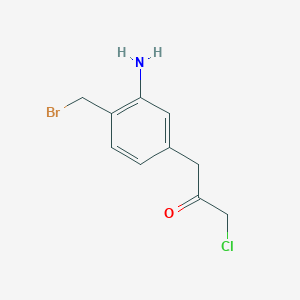
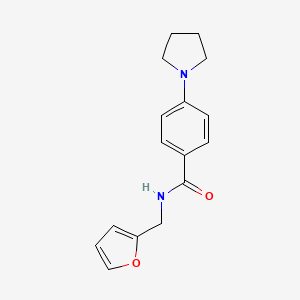
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)

